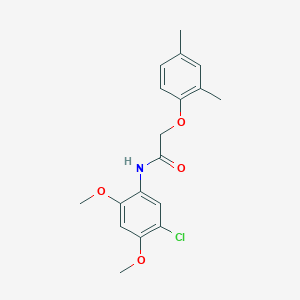

![molecular formula C12H17N3O3 B5692414 N-[2-(dimethylamino)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5692414.png)

N-[2-(dimethylamino)ethyl]-4-methyl-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(dimethylamino)ethyl]-4-methyl-3-nitrobenzamide, also known as DMNPE-caged compound, is a photoactivatable molecule that has been widely used in scientific research. This compound is a versatile tool for studying biological processes, as it can be used to control the timing and location of specific biochemical reactions in cells and tissues.

Mecanismo De Acción

N-[2-(dimethylamino)ethyl]-4-methyl-3-nitrobenzamide compound works by releasing a biologically active molecule upon exposure to light. The compound contains a nitrobenzyl group that is photoactivated by UV light, causing it to break apart and release the caged molecule. The release of the caged molecule is highly localized, allowing researchers to control the timing and location of the reaction.

Biochemical and Physiological Effects:

This compound compound has a wide range of biochemical and physiological effects, depending on the specific molecule that is caged. For example, this compound glutamate can be used to study the function of glutamate receptors in neurons, while this compound ATP can be used to study the function of ATP-sensitive ion channels in cells. The effects of this compound compound are highly specific and localized, allowing researchers to study the function of specific molecules and pathways in real-time.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantages of N-[2-(dimethylamino)ethyl]-4-methyl-3-nitrobenzamide compound are its versatility and specificity. This compound can be used to study a wide range of biological processes, and its effects are highly localized and specific. However, there are also some limitations to the use of this compound compound. One limitation is that the compound requires exposure to UV light to release the caged molecule, which can be damaging to cells and tissues. Additionally, the compound can be difficult to work with, as it requires careful handling and storage to maintain its stability and activity.

Direcciones Futuras

There are many future directions for the use of N-[2-(dimethylamino)ethyl]-4-methyl-3-nitrobenzamide compound in scientific research. One direction is the development of new caged compounds that can be used to study specific biological processes. Another direction is the development of new methods for photoactivation, such as the use of visible light instead of UV light. Additionally, the use of this compound compound in vivo is an area of active research, as researchers seek to develop new methods for studying biological processes in living organisms. Overall, this compound compound is a powerful tool for studying biological processes, and its use is likely to continue to expand in the future.

Métodos De Síntesis

N-[2-(dimethylamino)ethyl]-4-methyl-3-nitrobenzamide compound can be synthesized using a multi-step procedure that involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N,N-dimethylethylenediamine. The final step involves the reaction of the resulting amine with 4,5-dimethoxy-2-nitrobenzyl bromide. The resulting this compound compound is a yellow powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO).

Aplicaciones Científicas De Investigación

N-[2-(dimethylamino)ethyl]-4-methyl-3-nitrobenzamide compound has been widely used in scientific research as a photoactivatable molecule for studying various biological processes. This compound can be used to control the timing and location of specific biochemical reactions in cells and tissues, allowing researchers to study the function of specific molecules and pathways in real-time. This compound compound has been used to study a wide range of biological processes, including neurotransmitter release, ion channel function, enzyme activity, and protein-protein interactions.

Propiedades

IUPAC Name |

N-[2-(dimethylamino)ethyl]-4-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-9-4-5-10(8-11(9)15(17)18)12(16)13-6-7-14(2)3/h4-5,8H,6-7H2,1-3H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDREXDIENVEEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCN(C)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5692336.png)

![N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5692350.png)

![5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5692371.png)

![2-[(4'-cyano-4-biphenylyl)oxy]acetamide](/img/structure/B5692411.png)

![N-[4-(cyanomethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5692416.png)